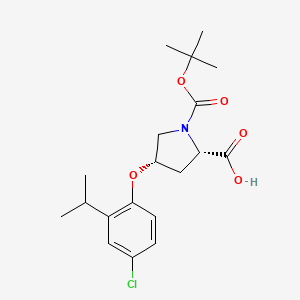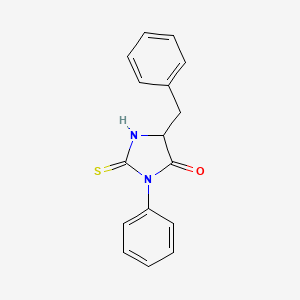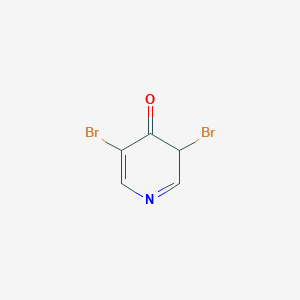![molecular formula C12H18N2O2 B1466618 2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol CAS No. 1465799-07-8](/img/structure/B1466618.png)
2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol
Descripción general
Descripción
2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol, also known as 2-AEP, is an organic compound that has been studied extensively in recent years due to its potential applications in medicine, biochemistry, and pharmacology. This compound is a derivative of phenol and is composed of a nitrogen atom, an oxygen atom, and an ethoxy group attached to a phenol ring. 2-AEP has been found to have a range of biochemical and physiological effects on the body, making it a promising area of research.
Aplicaciones Científicas De Investigación
Molecular Docking and QSAR Properties
One study focused on the molecular docking and QSAR (Quantitative Structure-Activity Relationship) properties of a compound structurally related to 2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol. The research investigated the compound's binding affinity to DNA and bovine serum albumin (BSA), revealing significant intercalative interactions with DNA and strong binding in the hydrophobic region of BSA. These findings suggest potential applications in designing compounds for cancer therapy due to the compound's ability to induce apoptosis in cancer cell lines through DNA interaction and free-radical scavenging activity (Mudavath et al., 2019).
Antioxidant and Enzyme Inhibition Properties
Another study synthesized Schiff base compounds structurally related to the mentioned chemical, investigating their antioxidant, enzyme inhibition, and antimicrobial activities. The synthesis of these compounds involved reactions that potentially enhance bioactivity upon coordination with metal ions. This research underscores the compound's utility in developing new therapeutic agents with enhanced biological properties (Sumrra et al., 2018).
Antimicrobial Activity
Further research into 2-(6-methoxy-2-naphthyl)propionamide derivatives demonstrated significant antibacterial and antifungal activities, matching or surpassing those of standard agents like Ampicillin and Flucanazole. This highlights the compound's potential in developing new antimicrobial agents (Helal et al., 2013).
Antiproliferative Activity
The synthesis and characterization of indenopyrazoles, including compounds with structures similar to 2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol, showed promising antiproliferative activity against human cancer cells. This study provides insights into designing new anticancer drugs by inhibiting tubulin polymerization, a key process in cancer cell division (Minegishi et al., 2015).
Propiedades
IUPAC Name |
2-[(3-aminoazetidin-1-yl)methyl]-6-ethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-16-11-5-3-4-9(12(11)15)6-14-7-10(13)8-14/h3-5,10,15H,2,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWYABUZNCFWHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl (2S,4S)-4-[(4-methoxybenzoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1466542.png)


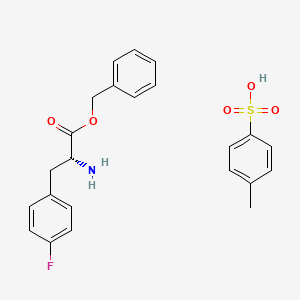

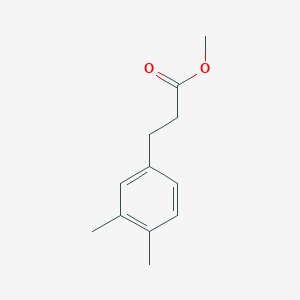
![2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466550.png)

